molecular formula C8H13NO B13193161 1-(Piperidin-3-yl)prop-2-en-1-one

1-(Piperidin-3-yl)prop-2-en-1-one

Cat. No.: B13193161
M. Wt: 139.19 g/mol
InChI Key: GPCQXHXEMRRVQH-UHFFFAOYSA-N
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Description

1-(Piperidin-3-yl)prop-2-en-1-one is a heterocyclic α,β-unsaturated ketone featuring a piperidine ring fused to a propenone moiety. Its conjugated enone system allows for diverse reactivity, including Michael addition and cycloaddition reactions, making it versatile in synthetic applications .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-piperidin-3-ylprop-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-2-8(10)7-4-3-5-9-6-7/h2,7,9H,1,3-6H2

InChI Key

GPCQXHXEMRRVQH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-yl)prop-2-en-1-one can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. The reaction conditions are optimized to achieve high yields in shorter reaction times .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method mentioned above provides a scalable and efficient approach that could be adapted for industrial use.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Key Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) CAS Number References
1-(Piperidin-3-yl)prop-2-en-1-one C₈H₁₁NO Piperidin-3-yl Not reported Not reported Not available
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one C₁₄H₁₇NO Phenyl, piperidin-1-yl Not reported Not reported 27845-72-3
(E)-3-(4-Bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one C₁₄H₁₀BrNO 4-Bromophenyl, pyridin-2-yl 103–105 1689 Not available
(E)-1-(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(ferrocen-2-yl)-prop-2-en-1-one C₂₄H₂₀ClFFeN₃O Chloro-fluorophenyl, ferrocenyl Not reported Not reported Not available
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one C₁₇H₁₆O₂ 4-Methoxyphenyl, p-tolyl Not reported 1634 (DFT-calculated) Not available
S1-13: (S)-1-(3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)piperidin-1-yl)prop-2-en-1-one C₂₀H₂₅N₂O Piperidin-3-yl-ethyl-dihydroquinoline Not reported Not reported Not available

Structural and Electronic Comparisons

  • Piperidine vs. Pyridine Substituents: Replacing the piperidine ring (as in this compound) with pyridine (e.g., in (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one) introduces aromatic nitrogen, altering electronic properties. Pyridine’s electron-withdrawing nature reduces electron density on the enone system compared to piperidine’s saturated amine .
  • Aromatic vs. Ferrocenyl Groups : The ferrocene-containing analog (from ) exhibits redox activity due to the iron center, which is absent in purely organic analogs. This property is exploitable in electrochemical sensing or catalysis .
  • Substituent Effects on Reactivity: The 4-bromophenyl group in ’s compound enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks. In contrast, methoxy groups (e.g., in ) donate electron density, stabilizing the enone system .

Computational and Spectroscopic Insights

  • Quantum Chemical Descriptors : DFT calculations for (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one () show a HOMO energy of -8.723 eV, indicating moderate electron-donating capacity. Comparable data for this compound would clarify its reactivity .
  • IR Spectroscopy : The C=O stretch at 1689 cm⁻¹ in (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one () is typical for α,β-unsaturated ketones. Piperidine analogs may exhibit shifts due to hydrogen bonding with the amine .

Biological Activity

1-(Piperidin-3-yl)prop-2-en-1-one, also known as piperlotine A, is a compound that has garnered attention for its diverse biological activities, particularly in anti-inflammatory, antibacterial, and anticancer applications. This article reviews the current understanding of its biological activity based on recent research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to a class of compounds known as piperidine derivatives. Its structure features a piperidine ring bonded to a prop-2-en-1-one moiety, which contributes to its reactivity and biological interactions.

Anti-inflammatory Activity

Research has demonstrated that derivatives of piperlotine exhibit significant anti-inflammatory properties. In a study evaluating various piperlotines, compound 6 showed remarkable anti-inflammatory activity comparable to indomethacin, a standard anti-inflammatory drug. The study utilized two acute inflammation models in mice, confirming the efficacy of these compounds through both oral and topical administration .

Table 1: Anti-inflammatory Activity of Piperlotines

CompoundMMP-9 Expression Inhibition (Pa/Pi)TNF Expression Inhibition (Pa/Pi)Anti-inflammatory Activity (Pa/Pi)
Piperlotine A0.805/0.0030.639/0.0100.471/0.010
Compound 10.820/0.0030.663/0.0080.403/0.022
Compound 20.823/0.0030.694/0.0070.457/0.012
Compound 60.631/0.0120.410/0.0530.306/0.066

Antibacterial Activity

Piperlotine derivatives have also shown potential antibacterial activity against strains such as Mycobacterium tuberculosis (MTb). The compounds were tested in combination with first-line antituberculosis drugs, suggesting their potential utility in enhancing treatment efficacy against resistant strains .

Anticancer Activity

The anticancer properties of piperlotine derivatives are noteworthy, particularly their ability to induce apoptosis in cancer cells such as MDA-MB-231 (breast cancer). In vitro studies indicated that certain derivatives could enhance caspase-3 activity significantly, leading to morphological changes indicative of apoptosis at concentrations as low as 1μM1\mu M .

Table 2: Apoptosis-Inducing Activity in Cancer Cells

CompoundConcentration (μM)Caspase-3 Activity Enhancement
Compound A101.33 times
Compound B101.57 times

Case Study: Piperlotine A in In Vivo Models

A pivotal study explored the effects of piperlotine A on inflammation models in mice, demonstrating significant reductions in inflammatory markers and improved recovery times compared to control groups treated with standard anti-inflammatory agents .

Case Study: Anticancer Efficacy

Another investigation focused on the impact of piperlotine derivatives on breast cancer cell lines, revealing that specific structural modifications could enhance their anticancer efficacy significantly . This study highlighted the importance of molecular structure in determining biological activity.

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